O-(3-methylphenyl)hydroxylamine
Description
O-(3-Methylphenyl)hydroxylamine (CAS: 74993-52-5) is an organic compound with the molecular formula C₇H₉NO (molecular weight: 123.15 g/mol) . Structurally, it consists of a hydroxylamine group (-ONH₂) attached to the oxygen atom of a 3-methylphenyl (meta-tolyl) substituent.
Properties
IUPAC Name |
O-(3-methylphenyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-2-4-7(5-6)9-8/h2-5H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEPWMKRQQBOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502996 | |
| Record name | O-(3-Methylphenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74993-52-5 | |
| Record name | O-(3-Methylphenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for preparing O-(3-methylphenyl)hydroxylamine involves the reduction of 3-methyl nitrobenzene using zinc dust and ammonium chloride in an aqueous medium.
Hydroxylamine-O-sulfonic Acid Method: Another method involves the reaction of 3-methylphenyl hydroxylamine with hydroxylamine-O-sulfonic acid in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs the reduction of nitro compounds due to its scalability and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(3-methylphenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: O-(3-methylphenyl)hydroxylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and nitroso derivatives .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can react with aldehydes and ketones to form oximes, which are useful in the study of protein and nucleic acid structures .
Medicine: Its ability to form stable oximes makes it a valuable tool in drug design .
Industry: this compound is used in the production of dyes and pigments. Its reactivity with various substrates allows for the synthesis of colorants with specific properties .
Mechanism of Action
The mechanism of action of O-(3-methylphenyl)hydroxylamine involves its ability to form stable intermediates with various substrates. For example, in oxidation reactions, the hydroxylamine group is converted to a nitroso group, which can further react to form stable products .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methyl in this compound) improve stability and may reduce metabolic degradation .
- Electron-withdrawing groups (e.g., chloro in O-(3-chloroallyl)hydroxylamine) increase electrophilicity, favoring reactions like SN1 substitutions .
- Metallocene derivatives (e.g., ferrocene analogs) introduce redox-active metal centers, enhancing biological activity but complicating synthesis .
Structural Analogs: Positional and Functional Variations
Methoxy vs. Methyl Substitutents
- O-(3-Methoxybenzyl)hydroxylamine (CAS: 3839-39-2): The methoxy group (-OCH₃) increases solubility in polar solvents compared to the methyl group (-CH₃) in this compound. This compound has been studied for its role in stabilizing enzyme-ligand interactions .
- O-(2-Methoxybenzyl)hydroxylamine : Exhibits distinct NMR shifts (δ 4.56 ppm for -OCH₂Ar) due to para-methoxy effects, highlighting how substituent position alters electronic properties .
Benzyl-Substituted Derivatives
- O-[(3-Methylphenyl)methyl]hydroxylamine (CAS: 5555-50-0): The benzyl group introduces steric bulk, reducing reactivity but improving lipophilicity (density: 1.038 g/cm³). This compound’s boiling point (52°C at 0.4 Torr) suggests volatility under reduced pressure .
Biological Activity
O-(3-methylphenyl)hydroxylamine is a member of the hydroxylamine family, known for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 123.15 g/mol
- Structure : The compound features a hydroxylamine functional group attached to a 3-methylphenyl moiety, influencing its reactivity and biological interactions.
Biological Activity
This compound exhibits several biological activities, primarily related to its role as a reactive nitrogen species. The following sections detail its mechanisms and effects.
1. Antimicrobial Activity
Hydroxylamines, including this compound, have been studied for their potential as antimicrobial agents. Research indicates that such compounds can inhibit bacterial growth and exhibit antifungal properties. For instance, a study highlighted the effectiveness of hydroxylamines in disrupting bacterial cell membranes, leading to cell lysis .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antibacterial | Disruption of cell membranes |
| O-benzylhydroxylamine | IDO1 Inhibition | Competitive inhibition of enzyme activity |
2. Role in Nitric Oxide Synthesis
This compound may influence nitric oxide (NO) synthesis pathways. NO is crucial in various physiological processes, including vasodilation and immune response modulation. Hydroxylamines can act as precursors or modulators in NO synthesis, impacting vascular health and inflammatory responses .
3. Mechanism-Based Inhibition
A notable study explored the mechanism-based inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer therapy. This compound derivatives were shown to inhibit IDO1 effectively, with structure-activity relationship studies indicating that modifications on the aromatic ring could enhance potency .
Case Study 1: Antibacterial Properties
A study evaluated the antibacterial efficacy of various hydroxylamines, including this compound, against drug-resistant strains of bacteria. The compound demonstrated significant activity with an IC value comparable to established antibiotics .
Case Study 2: Cancer Therapeutics
In cancer research, derivatives of this compound were tested for their ability to inhibit IDO1. The results indicated that certain substitutions on the aromatic ring significantly increased inhibitory activity, suggesting potential for development as cancer therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
